3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone
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Overview
Description
The compound “3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 2,6-dichlorobenzyl sulfanyl group, an ethyl group, and a phenyl-pyridazinone group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the dichlorobenzyl group, the ethyl group, and the phenyl-pyridazinone group . The presence of these groups would influence the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl group, for example, could increase its lipophilicity .Scientific Research Applications
Antioxidant Abilities
The compound synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone demonstrated notable antioxidant capabilities, exceeding the control butylated hydroxytoluene in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Inhibitory Effects on Photosynthesis
A study on four substituted pyridazinone compounds, including similar molecular structures, revealed their ability to inhibit the Hill reaction and photosynthesis in barley. This inhibition is linked to the phytotoxicity of related compounds (Hilton et al., 1969).
Antimicrobial Properties
Several derivatives of 1,2,4-triazole, sharing structural similarities with the compound , have demonstrated antimicrobial activities. These include inhibitory effects against bacteria like S. aureus and E. coli, as well as antifungal activity against A. niger fungi (Hussain et al., 2008).
Potential in Anticancer Therapy
Research into 3(2h)-one pyridazinone derivatives has indicated potential antioxidative and anticancer activities. These compounds have been subjected to molecular docking studies targeting proteins related to cancer, demonstrating their potential efficacy in oncological contexts (Mehvish & Kumar, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5OS/c1-2-27-20(19-18(29)11-12-28(26-19)14-7-4-3-5-8-14)24-25-21(27)30-13-15-16(22)9-6-10-17(15)23/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYBGEHCDOYCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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